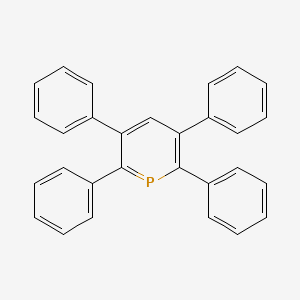![molecular formula C9H14O B12577916 3-Oxatricyclo[5.2.1.0~2,4~]decane CAS No. 475437-08-2](/img/structure/B12577916.png)
3-Oxatricyclo[5.2.1.0~2,4~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxatricyclo[5.2.1.0~2,4~]decane: is a complex organic compound characterized by a tricyclic structure incorporating an oxygen atom. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxatricyclo[5.2.1.0~2,4~]decane typically involves multi-step organic reactions. One common method includes the use of glycal-derived 1,6-enyne bearing propargylic carboxylates, which undergo gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement . This process results in the formation of enantiomerically pure this compound.
Industrial Production Methods: Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and cost-efficiency. The use of catalytic processes and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Oxatricyclo[5.2.1.0~2,4~]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, 3-Oxatricyclo[5.2.1.0~2,4~]decane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine: Derivatives of this compound have been studied for their ability to modulate calcium channels and NMDA receptors, which are crucial in neurodegenerative diseases .
Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its structural features contribute to the development of materials with unique mechanical and chemical properties .
Mechanism of Action
The mechanism of action of 3-Oxatricyclo[5.2.1.0~2,4~]decane involves its interaction with molecular targets such as calcium channels and NMDA receptors. By modulating these targets, the compound can exert neuroprotective effects, potentially slowing down or halting the progression of neurodegenerative diseases . The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest significant potential in therapeutic applications.
Comparison with Similar Compounds
- 8-Oxabicyclo[3.2.1]octane
- 11-Oxatricyclo[5.3.1.0]undecane
Comparison: 3-Oxatricyclo[5210~2,4~]decane is unique due to its specific tricyclic structure incorporating an oxygen atom Compared to similar compounds like 8-Oxabicyclo[321]octane and 11-Oxatricyclo[531The presence of the oxygen atom within the tricyclic framework provides unique chemical properties that can be leveraged in various synthetic and industrial processes .
Properties
CAS No. |
475437-08-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-oxatricyclo[5.2.1.02,4]decane |
InChI |
InChI=1S/C9H14O/c1-3-7-5-6(1)2-4-8-9(7)10-8/h6-9H,1-5H2 |
InChI Key |
CDRQONNQJZJUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CCC3C2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
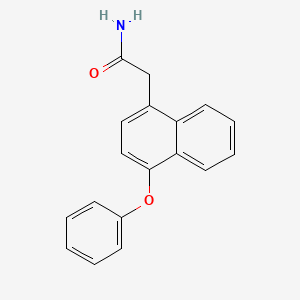
![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)
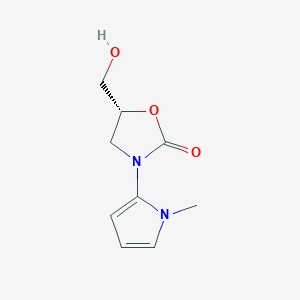
![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)
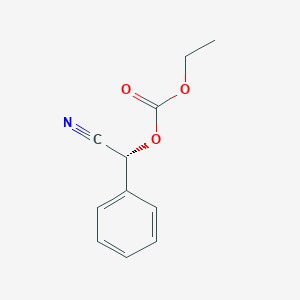
![[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12577891.png)
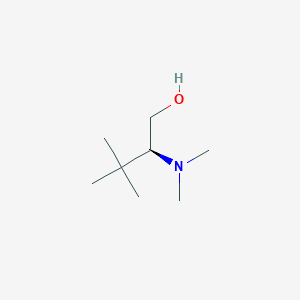
![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)
